NSC689857
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Overview
Description
NSC689857 is a potent inhibitor of epidermal growth factor receptor (EGFR) and S-phase kinase-associated protein 2 (Skp2). It has shown significant activity in inhibiting the ubiquitylation of the cell cycle inhibitor p27, which is crucial for regulating cell proliferation. This compound has demonstrated varied activity across different cancer types, with higher efficacy against leukemia cell lines .
Preparation Methods
The synthesis of NSC689857 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
NSC689857 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on specific proteins. The compound is known to inhibit the phosphorylation of p27 and the interaction between Skp2 and Cks1, leading to the accumulation of p27. The major products formed from these reactions are the inhibited forms of the target proteins, which prevent their normal function in cell cycle regulation .
Scientific Research Applications
NSC689857 has a wide range of scientific research applications, particularly in the fields of cancer research and pharmacology. It has been used to study the mechanisms of cell cycle regulation and the role of Skp2 in cancer progression. Additionally, this compound has shown potential as an antidepressant, producing antidepressant-like effects in both non-stressed and chronically stressed mice . This compound is also valuable in high-throughput screening assays for identifying inhibitors of protein-protein interactions .
Mechanism of Action
The mechanism of action of NSC689857 involves its inhibition of EGFR and Skp2. By binding to these targets, this compound disrupts the interaction between Skp2 and Cks1, preventing the ubiquitylation and subsequent degradation of p27. This leads to the accumulation of p27, which acts as a tumor suppressor by inhibiting cell proliferation. The compound’s effects on EGFR further contribute to its anti-cancer properties by blocking signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
NSC689857 is unique in its dual inhibition of EGFR and Skp2, making it a valuable tool for studying the interplay between these pathways in cancer. Similar compounds include NSC681152, which also targets the Skp2-Cks1 interaction, and other inhibitors of Skp2-mediated p27 degradation, such as linichlorin A and gentian violet . this compound stands out due to its higher potency and broader range of activity across different cancer types .
Properties
CAS No. |
241127-79-7 |
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Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-adamantylmethyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C25H29NO4/c27-22-5-6-23(28)20(10-22)14-26-21-3-1-19(2-4-21)24(29)30-15-25-11-16-7-17(12-25)9-18(8-16)13-25/h1-6,10,16-18,26-28H,7-9,11-15H2 |
InChI Key |
MXKHJVTZHIIIMQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-689857; NSC 689857; NSC689857; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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